molecular formula C9H14O2 B147362 2-(3-Butynyloxy)tetrahydro-2H-pyran CAS No. 40365-61-5

2-(3-Butynyloxy)tetrahydro-2H-pyran

Cat. No. B147362
CAS RN: 40365-61-5
M. Wt: 154.21 g/mol
InChI Key: ZQZSNKJFOFAJQX-UHFFFAOYSA-N
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Patent
US04560551

Procedure details

3-Butyn-1-ol (3) (7.0 g, 100 mmol) was dissolved in 50 mL dry ether, and the solution was cooled to 0°. A few crystals of p-toluenesulphonic acid were added, followed by dropwise addition of 9.24 g (110 mmol) of dihydropyran. The resulting solution was warmed to 20°, stirred for 16 hr, and extracted with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). The solution was dried (MgSO4), concentrated in vacuo, and distilled to give 7 (14.78 g, 96% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.24 g
Type
reactant
Reaction Step Three
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:17]1[CH:22]=[CH:21][CH2:20][CH2:19][CH2:18]1>CCOCC>[O:17]1[CH2:18][CH2:19][CH2:20][CH2:21][CH:22]1[O:5][CH2:1][CH2:2][C:3]#[CH:4]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
9.24 g
Type
reactant
Smiles
O1CCCC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed to 20°
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated aqueous NaHCO3 (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1C(CCCC1)OCCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 14.78 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.